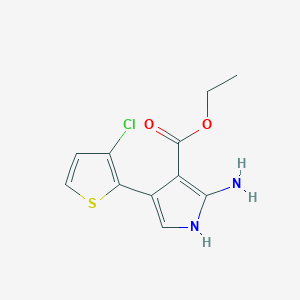

ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate

Description

Structural and Chemical Identity

Molecular Formula and IUPAC Nomenclature

The compound is defined by the molecular formula C$${11}$$H$${11}$$ClN$$2$$O$$2$$S , with a molecular weight of 270.74 g/mol . Its systematic IUPAC name is ethyl 2-amino-4-(3-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylate , reflecting the arrangement of substituents on the pyrrole-thiophene hybrid scaffold. Key identifiers include the CAS registry number 338982-14-2 and PubChem CID 2769020 .

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | C$${11}$$H$${11}$$ClN$$2$$O$$2$$S |

| Molecular Weight | 270.74 g/mol |

| IUPAC Name | Ethyl 2-amino-4-(3-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylate |

| CAS Number | 338982-14-2 |

Key Functional Groups and Substituent Roles

The molecule features three critical functional groups:

- Ethyl Carboxylate Group : Located at position 3 of the pyrrole ring, this ester group contributes electron-withdrawing effects, influencing the ring’s electronic density and reactivity.

- Amino Group (-NH$$_2$$) : Positioned at position 2, the amino group acts as an electron donor via resonance, enhancing the pyrrole’s aromaticity.

- 3-Chlorothiophene Moiety : Attached to position 4, the chlorinated thienyl group introduces steric bulk and electron-withdrawing characteristics due to the chlorine atom’s inductive effect.

The interplay of these groups dictates the compound’s behavior in electrophilic substitution reactions. For instance, the amino group directs incoming electrophiles to the ortho and para positions of the pyrrole ring, while the electron-withdrawing ester and chlorothienyl groups modulate reactivity at specific sites.

Table 2: Functional Group Roles

| Functional Group | Position | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| Ethyl Carboxylate | 3 | Electron-withdrawing | Stabilizes negative charge, directs meta substitution |

| Amino Group | 2 | Electron-donating | Activates ring, directs ortho/para substitution |

| 3-Chlorothiophene | 4 | Electron-withdrawing | Deactivates adjacent positions, influences tautomerism |

Isomeric Considerations and Tautomeric Behavior

The compound’s planar pyrrole-thiophene system permits limited geometric isomerism. However, tautomerism is a key feature due to the amino group’s ability to adopt imino forms under specific conditions. Studies on analogous 2-aminopyrroles demonstrate that electron-withdrawing substituents (e.g., esters) stabilize the amino tautomer in hydrogen bond-accepting solvents, while the imino tautomer may prevail in nonpolar environments.

In ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate, the electron-withdrawing ester and chlorothienyl groups likely favor the amino tautomer by destabilizing the imino form’s conjugated acid. Computational analyses of similar systems suggest energy differences of 5–6 kcal/mol between tautomers, with solvent polarity playing a decisive role in equilibrium populations.

Table 3: Tautomeric Behavior

| Tautomer | Stabilizing Factors | Energy Difference (kcal/mol) |

|---|---|---|

| Amino | Hydrogen bonding, polar solvents | 0 (reference) |

| Imino | Nonpolar solvents, low dielectric | +5–6 |

Properties

IUPAC Name |

ethyl 2-amino-4-(3-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)8-6(5-14-10(8)13)9-7(12)3-4-17-9/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBNTDJQSDBZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=C(C=CS2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377670 | |

| Record name | ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-14-2 | |

| Record name | Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method might include the condensation of a thienyl derivative with a pyrrole precursor under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of reaction parameters to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents could be used to remove oxygen or add hydrogen to the compound.

Substitution: Halogenation or other substitution reactions could replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate exerts its effects would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-chloro-2-thienyl group in the target compound introduces sulfur-containing aromaticity, which may improve membrane permeability compared to purely phenyl-substituted analogs (e.g., 3e or phenyl derivatives in Table 1) . Chlorine position: The meta-chloro substitution on the thiophene ring (target compound) vs.

Antibacterial Activity :

- Compound 3e (p-chlorophenyl naphthopyrane) showed activity against S. aureus but inconsistent results against E. coli, highlighting the role of core structure (naphthopyrane vs. pyrrole) in Gram-negative targeting .

- The target compound’s pyrrole-thiophene system lacks reported data but may exhibit broader-spectrum activity due to thiophene’s resemblance to biological cofactors (e.g., thiamine) .

Antifungal Activity :

- 3e and 3c demonstrated efficacy against A. fumigatus and C. albicans, suggesting that electron-withdrawing groups (Cl, F) enhance antifungal potency . The target compound’s chloro-thiophene substituent may similarly disrupt fungal ergosterol biosynthesis .

Molecular and Electronic Properties

Table 2: Comparative Molecular Properties

Key Insights:

- Lipophilicity : The target compound’s lower molecular weight and LogP (2.8 vs. 3.5 for 3e) suggest improved solubility, which may enhance bioavailability .

Biological Activity

Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate, with the CAS number 338982-14-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

- Molecular Formula: C₁₁H₁₁ClN₂O₂S

- Molecular Weight: 270.74 g/mol

- Melting Point: 205–207 °C

- Hazard Classification: Irritant

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is characterized by the presence of a thienyl group, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit promising anticancer activity. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases and interaction with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .

Table 1: Summary of Biological Activities

The proposed mechanism for the anticancer activity of this compound involves:

- Inhibition of Tyrosine Kinases: The compound may interfere with signaling pathways critical for tumor growth by binding to the ATP-binding sites of EGFR and VEGFR.

- Membrane Interaction: It has been suggested that such compounds can intercalate into lipid membranes, potentially disrupting their integrity and function, which may lead to apoptosis in cancer cells .

- Cell Cycle Arrest: Similar compounds have been shown to induce G2/M phase arrest in cancer cells, promoting apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several studies have focused on the biological activity of pyrrole derivatives:

- Study on Antiproliferative Effects : A study demonstrated that pyrrole derivatives inhibited colon cancer cell lines (HCT-116, SW-620) with GI50 values ranging from M to M, indicating potent antiproliferative activity .

- Molecular Docking Studies : Computational studies using molecular docking techniques indicated that the compound could effectively bind to key receptors involved in tumor growth regulation, supporting its potential use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or annulation strategies. For example, analogous pyrrole derivatives are synthesized by condensing α-bromo ketones with acyl phosphonates under Darzens-like conditions, followed by cyclization . Microwave-assisted methods (e.g., refluxing in acetone with sodium azide) offer faster reaction times and improved yields compared to conventional thermal methods . Purification often involves crystallization from ethyl acetate, with yields typically ranging from 40–60% . Key factors include solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–120°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural features?

- Methodological Answer :

- IR Spectroscopy : Confirms NH₂ stretches (~3442–3200 cm⁻¹) and ester carbonyl (C=O) absorption (~1728 cm⁻¹) .

- NMR : H NMR identifies aromatic protons (δ 6.3–7.5 ppm for thienyl/pyrrole rings) and ethyl ester signals (δ 1.3–4.3 ppm). C NMR resolves carbonyl carbons (~165–170 ppm) and chlorinated/thienyl carbons .

- Mass Spectrometry : ESI-MS detects the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group at m/z ~161) .

- Elemental Analysis : Validates C, H, N percentages within ±0.3% of theoretical values .

Q. How does the 3-chloro-2-thienyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing chloro group on the thienyl ring increases electrophilicity at the pyrrole β-position, enhancing susceptibility to nucleophilic attack. Computational DFT analysis (e.g., Fukui functions) can map reactive sites, while Hammett constants quantify substituent effects on reaction rates . Comparative studies with non-chlorinated analogs (e.g., 4-phenyl derivatives) reveal reduced electron density in the pyrrole core, as evidenced by red-shifted UV-Vis spectra .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments arising from spectroscopic data?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., C-Cl: ~1.73 Å; C-S: ~1.71 Å) and confirms regioselectivity in substitution patterns . For example, SHELX refinement (using SHELXL) resolves disorder in thienyl/pyrrole conformers and validates hydrogen-bonding networks (e.g., N–H⋯O=C interactions) . Data-to-parameter ratios >10 and R-factors <0.05 ensure reliability .

Q. What strategies optimize the compound’s bioactivity profile through structural modifications?

- Methodological Answer :

- Substituent Variation : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity (logP) and bioavailability .

- Heterocycle Replacement : Substitute thienyl with pyridyl or isoquinolinyl groups to enhance π-stacking interactions in target binding .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., Boc-protected amines) for controlled release .

Q. How can contradictory data between theoretical (DFT) predictions and experimental results be reconciled?

- Methodological Answer : Discrepancies in reactivity or stability often arise from solvation effects or transition-state barriers not modeled in gas-phase DFT. For example, if DFT predicts nucleophilic attack at the pyrrole α-position but experiments show β-selectivity, include implicit solvent models (e.g., COSMO) or conduct kinetic studies (Eyring plots) to refine computational parameters . Cross-validate with substituent-swapping experiments (e.g., replacing Cl with F) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.